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Compound of Interest

Compound Name: Ergotaminine methanesulfonate

CAS No.: 74137-68-1

Cat. No.: B8545558

Get Quote

Executive Summary & Chemical Context
Ergotaminine Methanesulfonate is the methanesulfonic acid salt of ergotaminine, the C-8

epimer of the therapeutically active ergot alkaloid, ergotamine.

Chemical Nature: Ergotaminine is the (8S)-isomer (inactive), whereas Ergotamine is the

(8R)-isomer (active).[1][2][3][4]

The Critical Insight: Unlike typical solubility profiles where a compound simply dissolves, the

solubility of ergot alkaloids in protic solvents (water, alcohols) is governed by a dynamic

equilibrium (epimerization).

Solubility Differential: Ergotaminine is significantly less soluble than ergotamine.[3][4][5] In

aqueous or alcoholic solutions, ergotamine will epimerize over time to ergotaminine, which

often precipitates out of solution once its lower solubility limit is exceeded.[4] This

phenomenon is a primary cause of turbidity in aged ergot alkaloid formulations.[4]
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Property Description

Salt Form Methanesulfonate (Mesylate)

Active Isomer Ergotamine (C-8 R-configuration)

Inactive Isomer Ergotaminine (C-8 S-configuration)

Primary Hazard
Epimerization in protic solvents; Light sensitivity;

Hygroscopicity.[3][4][6][7][8]

Solubility Properties: DMSO vs. Water[4][9][10]
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Recommended Stock Solvent DMSO is the superior solvent for preparing stable stock

solutions of ergotaminine methanesulfonate.[4] Being a polar aprotic solvent, it disrupts the

crystal lattice effectively without donating protons that catalyze rapid epimerization (though

thermal epimerization can still occur).[4]

Estimated Solubility: High (> 20 mg/mL).[3][4]

Mechanism: DMSO effectively solvates the large hydrophobic ergoline skeleton and the

peptide moiety.[4]

Stability: High.[3][4][9] Solutions in DMSO are stable for months if stored at -20°C and

protected from light.[3][4]

Solubility in Water
Status: Poor / Unstable Water presents a dual challenge: thermodynamic insolubility and

kinetic instability.[4]

Estimated Solubility: Very Low (< 1 mg/mL for the salt; Free base is practically insoluble).[4]

The "Hysteresis" Effect: If you attempt to dissolve Ergotamine Mesylate in water, it dissolves

initially.[4] Over time, it epimerizes to Ergotaminine Mesylate, which is less soluble and

eventually precipitates.[4] Therefore, a saturated solution of Ergotaminine represents the

thermodynamic floor of the system.
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pH Dependence: Solubility is pH-dependent.[3][4]

Acidic (pH < 5): Solubility increases due to protonation of the N-6 nitrogen, but acid

catalysis accelerates epimerization.[4]

Neutral/Basic (pH > 6): The salt may dissociate to the free base, precipitating immediately.

[4]

Dynamic Epimerization Pathway
Understanding the solubility of this compound requires visualizing the epimerization trap.[4]

The diagram below illustrates why aqueous solubility is difficult to maintain.
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Experimental Protocols
Protocol A: Preparation of High-Fidelity Stock Solutions
Objective: Create a stable reference standard for analytical use.

Weighing: Weigh the Ergotaminine Methanesulfonate standard into an amber glass vial

(protect from UV light).

Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to achieve a concentration of 10

mM (approx. 6-7 mg/mL depending on exact MW of the salt/hydrate).

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient

temperature for < 2 minutes.[4] Avoid heating, as heat accelerates degradation.
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Storage: Aliquot into single-use amber vials. Purge headspace with Nitrogen or Argon.[3][4]

Store at -20°C or -80°C.

Protocol B: Determination of Aqueous Solubility
(Saturation Shake-Flask Method)
Objective: Empirically determine the solubility limit in a specific aqueous buffer.[3][4]

Preparation: Add excess Ergotaminine Methanesulfonate solid to 2 mL of the target buffer

(e.g., PBS pH 7.4 or Acetate Buffer pH 4.5) in a glass vial.

Equilibration: Shake the vial at constant temperature (25°C) for 24 hours.

Note: Do not exceed 24 hours if possible, as oxidative degradation (formation of lumi-

derivatives) may compete with solubility equilibrium.[3][4]

Separation: Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter

(low binding).

Quantification (HPLC): Dilute the supernatant 1:10 in DMSO immediately to "lock" the state

and prevent precipitation.[4] Analyze via HPLC-UV or LC-MS against a standard curve

prepared from the DMSO stock.

Analytical Workflow for Isomer Quantification
To accurately measure solubility, you must resolve the isomers.[4] A standard C18 column often

fails to separate them significantly.[4] A Phenyl-Hexyl or specific C18 method is required.[3][4]
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Figure 2: Analytical Workflow for Solubility Determination
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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